![molecular formula C14H18N2S B14381426 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole CAS No. 89442-60-4](/img/structure/B14381426.png)
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring
Métodos De Preparación
The synthesis of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1-(methylsulfanyl)-2-phenylpropan-1-one with imidazole in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetonitrile at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-(methylsulfanyl)-1H-imidazole: This compound has a similar structure but lacks the phenylpropyl group, which may result in different chemical and biological properties.
1-Methyl-1-[2-(methylsulfanyl)benzyl]hydrazine hydrochloride: This compound contains a hydrazine group instead of an imidazole ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
89442-60-4 |
|---|---|
Fórmula molecular |
C14H18N2S |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
1-(2-methyl-1-methylsulfanyl-2-phenylpropyl)imidazole |
InChI |
InChI=1S/C14H18N2S/c1-14(2,12-7-5-4-6-8-12)13(17-3)16-10-9-15-11-16/h4-11,13H,1-3H3 |
Clave InChI |
VSVJLSFCYMPVPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(N2C=CN=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


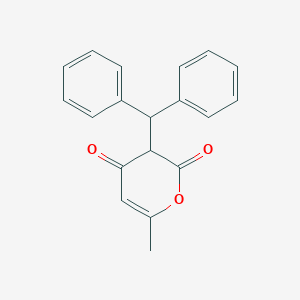
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
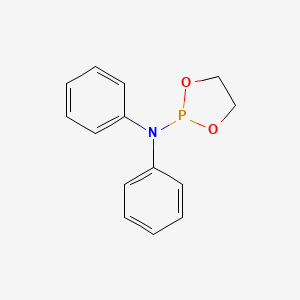
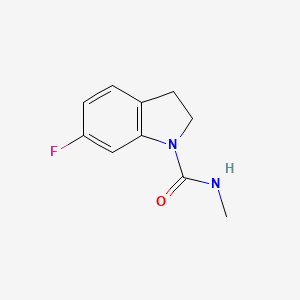

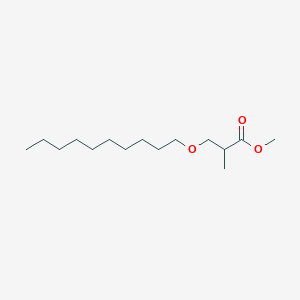
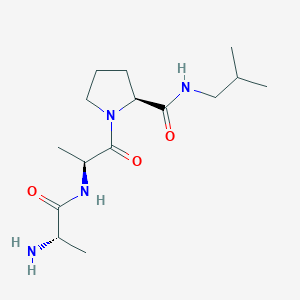
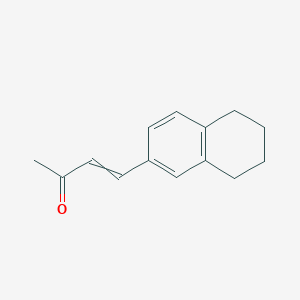
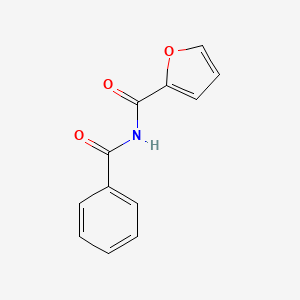


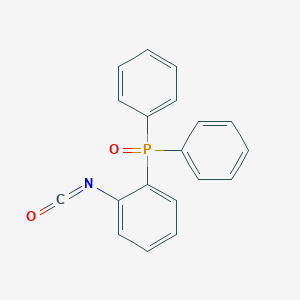
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
